molecular formula C9H10O6Se B12734901 3-(Acetyloxy)-4-methoxybenzeneselenonic acid CAS No. 94773-15-6

3-(Acetyloxy)-4-methoxybenzeneselenonic acid

Cat. No.: B12734901
CAS No.: 94773-15-6
M. Wt: 293.14 g/mol
InChI Key: JOQITUPRNVAPRK-UHFFFAOYSA-N
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Description

3-(Acetyloxy)-4-methoxybenzeneselenonic acid is an organic compound that features a selenonic acid group attached to a benzene ring, which is further substituted with acetyloxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetyloxy)-4-methoxybenzeneselenonic acid typically involves the introduction of the selenonic acid group onto a pre-functionalized benzene ring. One common method is the selenation of 4-methoxyphenol followed by acetylation. The reaction conditions often include the use of selenating agents such as selenium dioxide (SeO2) in the presence of an oxidizing agent. The acetylation step can be carried out using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Acetyloxy)-4-methoxybenzeneselenonic acid can undergo various chemical reactions, including:

    Oxidation: The selenonic acid group can be further oxidized to form higher oxidation state selenium compounds.

    Reduction: Reduction reactions can convert the selenonic acid group to selenol or selenide derivatives.

    Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield seleninic or selenonic acids, while reduction could produce selenols or selenides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Acetyloxy)-4-methoxybenzeneselenonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles, including its antioxidant properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Acetyloxy)-4-methoxybenzeneselenonic acid involves its interaction with molecular targets through its selenonic acid group. This group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzeneselenonic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.

    3-(Acetyloxy)-4-methoxybenzenesulfonic acid: Contains a sulfonic acid group instead of a selenonic acid group, leading to different chemical and biological properties.

Uniqueness

3-(Acetyloxy)-4-methoxybenzeneselenonic acid is unique due to the presence of both acetyloxy and methoxy groups on the benzene ring, combined with the selenonic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.

Properties

CAS No.

94773-15-6

Molecular Formula

C9H10O6Se

Molecular Weight

293.14 g/mol

IUPAC Name

3-acetyloxy-4-methoxybenzeneselenonic acid

InChI

InChI=1S/C9H10O6Se/c1-6(10)15-9-5-7(16(11,12)13)3-4-8(9)14-2/h3-5H,1-2H3,(H,11,12,13)

InChI Key

JOQITUPRNVAPRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)[Se](=O)(=O)O)OC

Origin of Product

United States

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